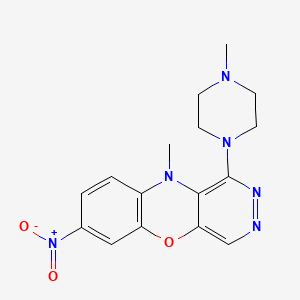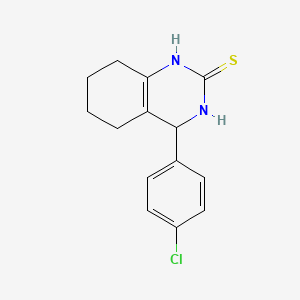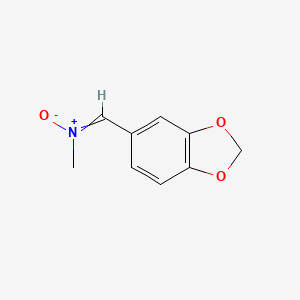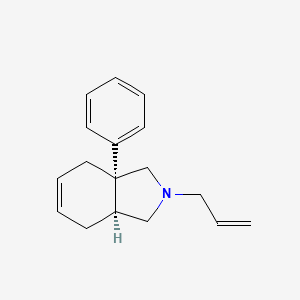
3,3-Dimethoxy-1H-indene-1,2(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxy-1H-indene-1,2(3H)-dione: is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with two methoxy groups attached to the third carbon and a dione functionality at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Oxidation: The dione functionality is introduced by oxidizing the intermediate compound using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethoxy-1H-indene-1,2(3H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups, resulting in diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Diols, hydroxy derivatives.
Substitution: Halogenated indenes, nitroindenes.
Applications De Recherche Scientifique
3,3-Dimethoxy-1H-indene-1,2(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione involves its interaction with specific molecular targets. The methoxy groups and dione functionality play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1H-indene-1,2(3H)-dione: Lacks one methoxy group compared to 3,3-Dimethoxy-1H-indene-1,2(3H)-dione.
1H-Indene-1,2(3H)-dione: Lacks both methoxy groups.
3,3-Dimethoxy-2H-indene-1-one: Similar structure but with a different oxidation state.
Uniqueness
This compound is unique due to the presence of two methoxy groups and a dione functionality, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other indene derivatives.
Propriétés
Numéro CAS |
65299-22-1 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3,3-dimethoxyindene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-14-11(15-2)8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,1-2H3 |
Clé InChI |
BANJRCNIOPPZHY-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2=CC=CC=C2C(=O)C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)


![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

